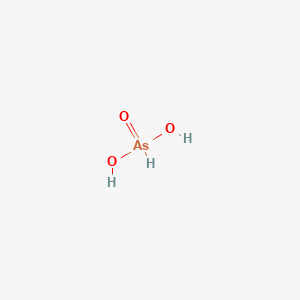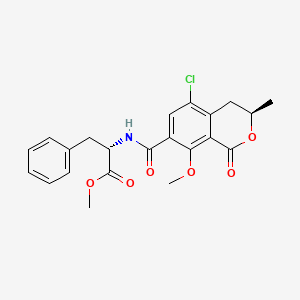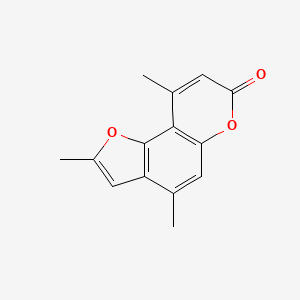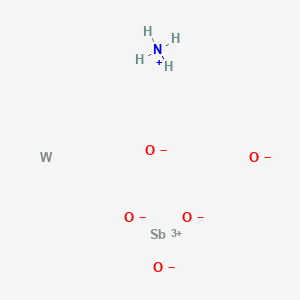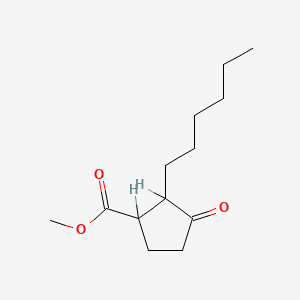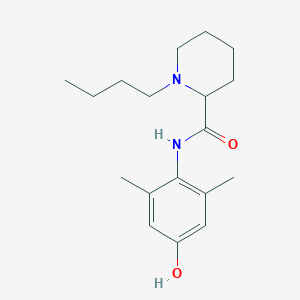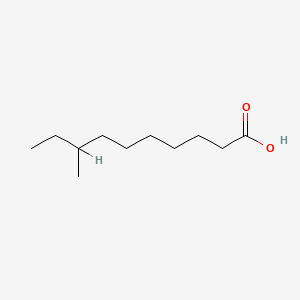
8-Methyldecanoic acid
Overview
Description
8-Methyldecanoic acid is an organic compound with the molecular formula C11H22O2. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyldecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 8-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and controlled temperature conditions to ensure complete oxidation to the carboxylic acid .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The starting material, 8-methyldecanol, is subjected to catalytic oxidation using metal catalysts like platinum or palladium. The reaction is carried out in a continuous flow reactor to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyldecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Reduction: Reduction with lithium aluminum hydride converts it to 8-methyldecanol.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, dry ether.
Esterification: Alcohols, sulfuric acid or hydrochloric acid.
Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 8-Methyldec
Properties
IUPAC Name |
8-methyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKCPRZDCLXOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863578 | |
| Record name | 8-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-60-5 | |
| Record name | 8-Methyldecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHYLDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 8-methyldecanoic acid in the context of natural products?
A1: this compound is a key structural component of svalbamides A and B, two lipopeptides isolated from Paenibacillus sp. found in Arctic sediment []. These compounds exhibit potential chemopreventive activity by inducing quinone reductase activity in murine hepatoma cells []. The presence of this compound, along with other specific structural features, likely contributes to their biological activity.
Q2: How does the stereochemistry of this compound impact its recognition by enzymes?
A2: Research has demonstrated that the lipase from Candida rugosa (CRL) exhibits enantioselectivity towards this compound and other methyl-branched decanoic acids [, ]. Interestingly, CRL shows a preference for the (R)-enantiomer of this compound []. This selectivity highlights the enzyme's ability to recognize and differentiate between remotely located stereocenters on the fatty acid chain.
Q3: Can you elaborate on the synthetic applications of this compound and its derivatives?
A3: Enantiomerically pure this compound serves as a valuable building block in the synthesis of complex molecules, particularly insect pheromones []. For instance, it plays a crucial role in the synthesis of all sixteen stereoisomers of 3,7,11-trimethyl-2-tridecanol, a component of the sex pheromone of the pine sawfly Microdiprion pallipes []. This application underscores the importance of stereochemical control in synthesizing biologically active compounds with specific functionalities.
Q4: What analytical techniques are commonly employed to characterize and study this compound?
A4: The structural elucidation of this compound, especially when part of more complex molecules like svalbamides, heavily relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide complementary information about the molecular weight, elemental composition, and connectivity of atoms within the molecule, ultimately confirming its structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


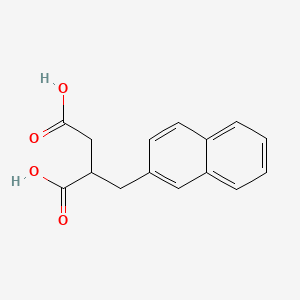
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
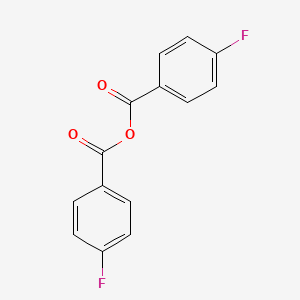
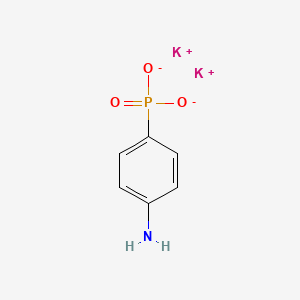
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
